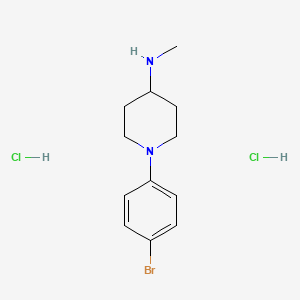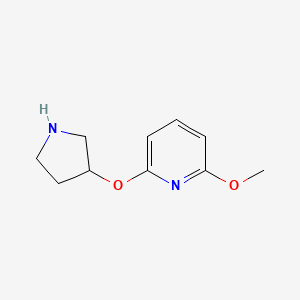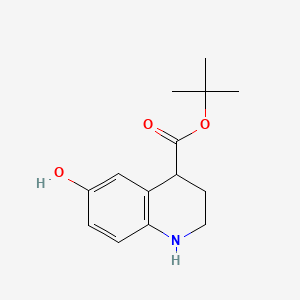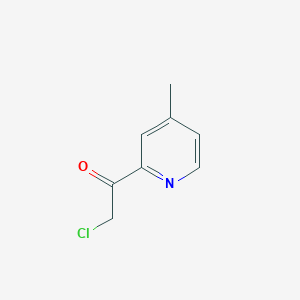
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one typically involves the chlorination of 1-(4-methylpyridin-2-yl)ethan-1-one. One common method is the reaction of 1-(4-methylpyridin-2-yl)ethan-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(4-methylpyridin-2-yl)ethan-1-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic substitution: 1-(4-methylpyridin-2-yl)ethan-1-amine.
Reduction: 2-Chloro-1-(4-methylpyridin-2-yl)ethanol.
Oxidation: 2-Chloro-1-(4-methylpyridin-2-yl)ethanoic acid.
科学的研究の応用
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific enzyme or receptor it interacts with.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(6-methylpyridin-2-yl)ethan-1-one
- 2-Chloro-1-(4-methylphenyl)ethan-1-one
- 1-(5-amino-2-chloropyridin-4-yl)ethanone
Uniqueness
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom and the methyl group can affect its electronic properties and steric interactions, making it distinct from other similar compounds.
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
2-chloro-1-(4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3 |
InChIキー |
SMPYQTZGSOFFOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



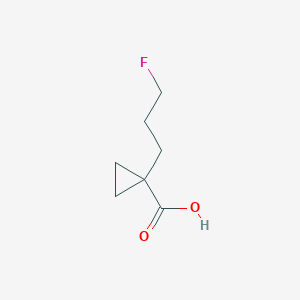
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)

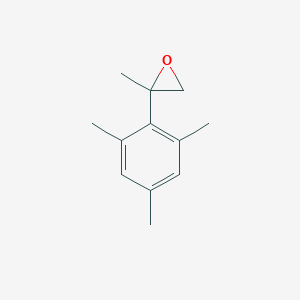


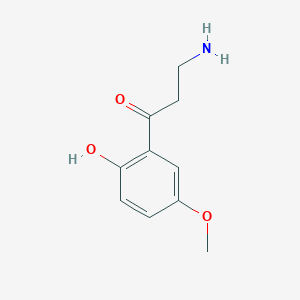
![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
